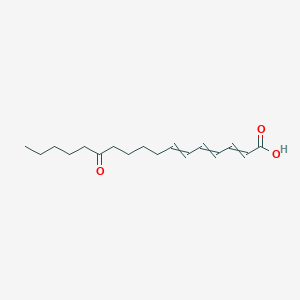

12-Oxoheptadeca-2,4,6-trienoic acid

Description

Properties

CAS No. |

116790-82-0 |

|---|---|

Molecular Formula |

C17H26O3 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

12-oxoheptadeca-2,4,6-trienoic acid |

InChI |

InChI=1S/C17H26O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h4-5,7,9,12,15H,2-3,6,8,10-11,13-14H2,1H3,(H,19,20) |

InChI Key |

CCSWOVPMGNFCTD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CCCCC=CC=CC=CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Trienoic/Oxy-Trienoic Acids

| Compound Name | Chain Length | Double Bond Positions | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 12-Oxoheptadeca-2,4,6-trienoic acid | C17 | 2,4,6 (conjugated) | Ketone (C12) | Long-chain oxylipin with conjugated system |

| 2,4,6-Octatrienoic acid (Octa) | C8 | 2,4,6 (conjugated) | Carboxylic acid | Shorter chain, PPARγ agonist |

| (2Z,4E,6E)-2-Methoxyocta-2,4,6-trienoic acid (A02) | C8 | 2,4,6 (conjugated) | Methoxy (C2), carboxylic acid | Modified Octa derivative with enhanced activity |

| trans,trans-Hepta-2,4,6-trienoic acid | C7 | 2,4,6 (conjugated) | Carboxylic acid | Antifungal/antimicrobial properties |

| 9(S)-HPOT | C18 | 10,12,15 | Hydroperoxy (C9) | Precursor to jasmonate signaling |

| Sorbic acid (2E,4E-hexadienoic acid) | C6 | 2,4 (non-conjugated) | Carboxylic acid | Broad-spectrum preservative |

PPARγ Activation and Anticancer Effects

- PPARγ activation is linked to anti-proliferative and pro-differentiation responses in cancer cells .

- Octa and A02: Both activate PPARγ, suppressing UVB-induced oxidative stress and TGF-β1-driven epithelial-mesenchymal transition (EMT) in skin cancer models. A02 exhibits superior efficacy in reducing DMBA-induced carcinogenesis in mice .

- Hydroperoxy Derivatives (e.g., 9(S)-HPOT) : Serve as signaling molecules in plant and animal systems, modulating oxidative stress but lacking direct PPARγ activation data .

Antimicrobial and Antifungal Activity

Metabolic and Signaling Roles

- 12-Oxoheptadeca-5,8,10-trienoic acid (isomer): Studied for anti-inflammatory and antioxidant properties in R&D, highlighting the importance of double bond positioning in bioactivity .

- 13(S)-HODE and 9(S)-HOT: Oxygenated derivatives regulate inflammation and cell proliferation, though their mechanisms differ from ketone-bearing trienoic acids .

Key Research Findings

Table 2: Comparative Bioactivity Data

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 12-oxoheptadeca-2,4,6-trienoic acid in synthetic or isolated samples?

- Methodology :

- Spectral Analysis : Use ¹H-NMR to identify conjugated triene protons (δ 5.5–6.5 ppm) and the ketone proton (δ 2.5–3.0 ppm). IR spectroscopy verifies the carbonyl stretch (~1700 cm⁻¹) .

- Chromatographic Validation : Pair reverse-phase HPLC with a photodiode array detector (PDA) to monitor UV absorption at 260–280 nm, characteristic of conjugated trienes. Compare retention times with synthetic standards .

Q. What experimental strategies are recommended for isolating 12-oxoheptadeca-2,4,6-trienoic acid from biological matrices?

- Extraction : Use solid-phase extraction (SPE) with C18 cartridges and elute with methanol:water (70:30) to retain hydrophobic lipids. Centrifuge at 10,000 × g to remove particulate matter .

- Purification : Employ preparative thin-layer chromatography (TLC) with silica gel plates and a hexane:ethyl acetate:acetic acid (60:40:1) solvent system. Visualize bands under UV light or via iodine vapor .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 12-oxoheptadeca-2,4,6-trienoic acid across studies?

- Critical Analysis Framework :

Purity Assessment : Verify if conflicting studies used ≥95% pure compound (e.g., via GC-MS or elemental analysis). Impurities like oxidized derivatives may skew bioactivity .

Experimental Conditions : Compare cell culture media (e.g., serum-free vs. serum-containing) or animal models (e.g., knockouts vs. wild-type) that alter lipid uptake .

Statistical Validation : Apply multivariate regression to isolate confounding variables (e.g., dose, exposure time) and ensure statistical power ≥80% .

- Case Study : A 2024 study found divergent anti-inflammatory effects in murine macrophages due to batch-to-batch variability in synthetic intermediates .

Q. What in silico approaches are effective for predicting the enzyme-binding affinity of 12-oxoheptadeca-2,4,6-trienoic acid?

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) active sites. Parameterize force fields for conjugated trienes and ketone groups .

- Machine Learning : Train random forest models on lipid-protein interaction datasets (e.g., BindingDB) to predict binding constants (Kd) .

- Validation : Cross-check predictions with surface plasmon resonance (SPR) assays to measure real-time binding kinetics .

Methodological Challenges and Solutions

Q. How can researchers track the metabolic fate of 12-oxoheptadeca-2,4,6-trienoic acid in vivo?

- Isotopic Labeling : Synthesize ¹³C-labeled analogs at the ketone position (C12) using Claisen condensation with ¹³C-acetyl-CoA. Monitor incorporation into metabolites via LC-HRMS .

- Imaging Mass Spectrometry : Apply MALDI-TOF at 20-µm resolution to map spatial distribution in tissue sections, correlating with histological markers .

Q. What protocols ensure reproducibility in synthesizing 12-oxoheptadeca-2,4,6-trienoic acid?

- Stepwise Synthesis :

Wittig Reaction : Combine heptadeca-2,4-dienal with triethyl phosphonoacetate to install the α,β-unsaturated ester.

Oxidation : Treat with pyridinium chlorochromate (PCC) to selectively oxidize the C12 hydroxyl to a ketone .

- Quality Control :

- HPLC-PDA : Ensure no residual starting material (retention time <10 min).

- Chiral GC : Confirm enantiopurity (>99%) if using asymmetric precursors .

Data Presentation and Ethical Compliance

Q. How should contradictory spectral data for 12-oxoheptadeca-2,4,6-trienoic acid be reported?

- Transparency Guidelines :

- Disclose solvent effects (e.g., DMSO vs. CDCl₃) in NMR spectra .

- Provide raw chromatograms in supplementary materials with baseline correction annotations .

Q. What are best practices for depositing experimental data on 12-oxoheptadeca-2,4,6-trienoic acid in public repositories?

- Recommended Repositories :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.